3-(Pentafluorosulfur)-DL-phenylalanine

説明

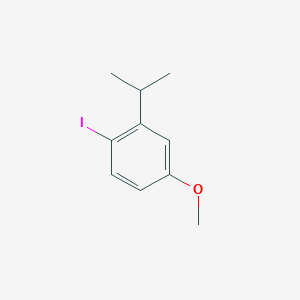

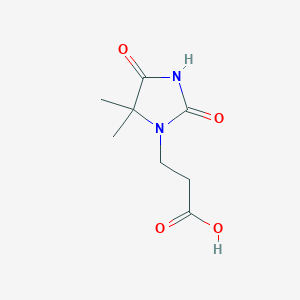

3-(Pentafluorosulfur)-DL-phenylalanine, also known as 3-S-Phe, is a synthetic amino acid with pentafluorosulfur group. It is an important tool for studying protein structure and function in biological systems, and is used in various scientific research applications.

科学的研究の応用

Protein Interactions and Structural Biology

3-(Pentafluorosulfur)-DL-phenylalanine, also known as para-pentafluorosulfanyl phenylalanine (SF5Phe), exhibits extreme physicochemical properties making it a significant molecule for research in protein interactions and structural biology. The dichotomy of strong polarity and high hydrophobicity in SF5Phe allows for specific and robust interactions in proteins. This has been exploited to enhance the binding affinity of peptides, adhere molecules to protein surfaces specifically, and facilitate selective detection in structural studies. The unique characteristics of SF5Phe make it a valuable tool in protein research and pharmaceutical chemistry, offering new opportunities for in-vivo studies and structural biology (Qianzhu et al., 2020).

Molecular Self-assembly and Hydrogelation

Molecules derived from phenylalanine, like F5-phenylalanine, demonstrate the ability to self-assemble and form hydrogels. The self-assembly of Fmoc-protected pentafluorophenylalanine into rigid supramolecular gels is driven by hydrophobic and π–π interactions. Such self-assembly and hydrogelation phenomena offer insights into molecular recognition and provide a foundation for designing novel small molecule hydrogelators with unique properties. The potential for functional self-assembly in minimal amino acid scaffolds is significant, especially considering the hydrophobic and electronic properties of F5-Phe (Ryan et al., 2010).

Protein Stability and Mutations

Research on phenylalanine-to-pentafluorophenylalanine mutations in proteins like the chicken villin headpiece subdomain reveals their impact on protein folding and stability. The intrinsic favorable interaction between aryl-perfluoroaryl units, alongside the increased hydrophobicity of perfluoroaryl units compared to aryl units, allows for targeted mutations that can enhance or decrease the stability of protein structures. These studies are fundamental for understanding protein stability and designing proteins with desired stability profiles (Woll et al., 2006).

Biotechnological and Biosensing Applications

The study of phenylalanine and its derivatives extends to various biotechnological and biosensing applications. For instance, the development of electrochemical sensors and biosensors for detecting phenylalanine concentrations in biological fluids showcases the importance of this amino acid in monitoring health conditions like phenylketonuria. The design and performance of these sensors involve using sensitive materials to improve selectivity, sensitivity, and detection limits, highlighting the versatile role of phenylalanine in medical diagnostics and treatment monitoring (Dinu & Apetrei, 2020).

特性

IUPAC Name |

2-amino-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-2-6(4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQSFTLJODGXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

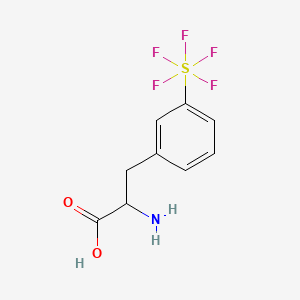

Molecular Weight |

291.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1401283.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)